molecular formula C5H13N3O B13700767 4-(Methylamino)butanehydrazide

4-(Methylamino)butanehydrazide

Cat. No.: B13700767
M. Wt: 131.18 g/mol
InChI Key: JUDKQHGIGZDNFP-UHFFFAOYSA-N
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Description

4-(Methylamino)butanehydrazide is an organic compound with the molecular formula C5H13N3O It is a hydrazide derivative, characterized by the presence of both a methylamino group and a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)butanehydrazide typically involves the reaction of 4-(methylamino)butanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CH}_3\text{NH(CH}_2\text{)}_3\text{COOH} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{NH(CH}_2\text{)}_3\text{CONHNH}_2 ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(Methylamino)butanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanehydrazide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving hydrazide and amine functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)antipyrine hydrochloride
  • 4-(Methylamino)butanoic acid hydrochloride

Uniqueness

4-(Methylamino)butanehydrazide is unique due to its specific combination of a methylamino group and a butanehydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H13N3O

Molecular Weight

131.18 g/mol

IUPAC Name

4-(methylamino)butanehydrazide

InChI

InChI=1S/C5H13N3O/c1-7-4-2-3-5(9)8-6/h7H,2-4,6H2,1H3,(H,8,9)

InChI Key

JUDKQHGIGZDNFP-UHFFFAOYSA-N

Canonical SMILES

CNCCCC(=O)NN

Origin of Product

United States

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